molecular formula C17H20N2O5S B11613867 (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11613867
M. Wt: 364.4 g/mol
InChI Key: OOMSONMXRODLHX-UVTDQMKNSA-N
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Description

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazole derivative under specific reaction conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(morpholin-4-yl)-5-(benzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-(morpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of the 3,4,5-trimethoxybenzylidene group, which may impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it an interesting subject for further research and development.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H20N2O5S/c1-21-12-8-11(9-13(22-2)15(12)23-3)10-14-16(20)18-17(25-14)19-4-6-24-7-5-19/h8-10H,4-7H2,1-3H3/b14-10-

InChI Key

OOMSONMXRODLHX-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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